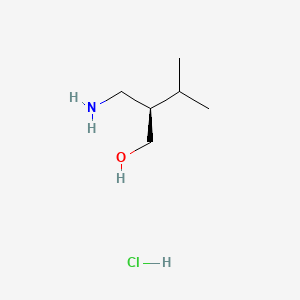
(R)-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of butanol, featuring an amino group and a methyl group, making it a versatile molecule in organic synthesis and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ®-3-methyl-2-butanone.
Reductive Amination: The key step involves the reductive amination of ®-3-methyl-2-butanone with formaldehyde and ammonia, using a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various amines.
Substitution: Forms substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is used as a chiral building block for the synthesis of complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and as a substrate in enzymatic reactions. Its chiral nature makes it valuable for studying stereospecific interactions.
Medicine
Medically, ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is investigated for its potential therapeutic effects. It is a precursor in the synthesis of drugs targeting neurological disorders and other conditions.
Industry
Industrially, it is used in the production of fine chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale applications.
Mecanismo De Acción
The mechanism of action of ®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved include binding to active sites and inducing conformational changes that affect the function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride: The enantiomer of the compound, with similar but stereospecific properties.
2-(Aminomethyl)-2-methylpropan-1-OL hydrochloride: A structural isomer with different spatial arrangement.
3-(Aminomethyl)-3-methylbutan-1-OL hydrochloride: Another isomer with variations in the position of the amino and methyl groups.
Uniqueness
®-2-(Aminomethyl)-3-methylbutan-1-OL hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in stereospecific reactions makes it valuable in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C6H16ClNO |
|---|---|
Peso molecular |
153.65 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)-3-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(3-7)4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m1./s1 |
Clave InChI |
RBJQQOPPUARYEC-FYZOBXCZSA-N |
SMILES isomérico |
CC(C)[C@H](CN)CO.Cl |
SMILES canónico |
CC(C)C(CN)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


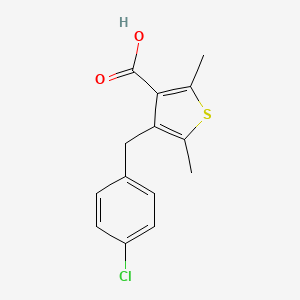
![6-Amino-N-[2-(ethylamino)ethyl]pyridine-3-carboxamide](/img/structure/B14020997.png)


![5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14021025.png)
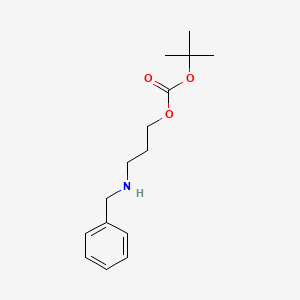

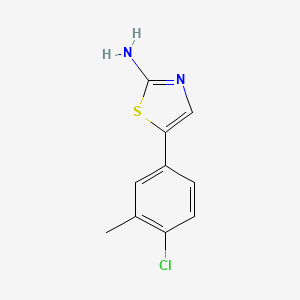
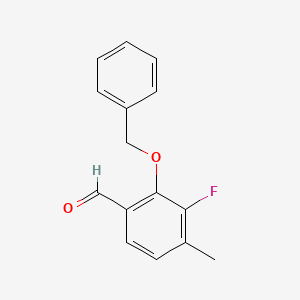

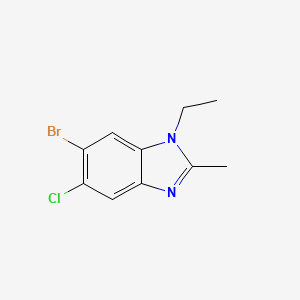
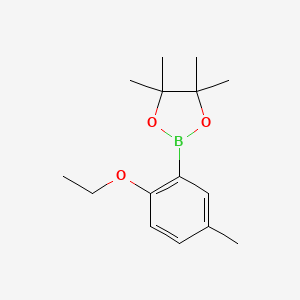

![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
